molecular formula C5H7N3OS B1417462 6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one CAS No. 1566-32-1

6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one

Cat. No.: B1417462
CAS No.: 1566-32-1
M. Wt: 157.2 g/mol
InChI Key: RJIJIPUHQPCXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one is a chemical compound with the molecular formula C5H7N3OS and a molecular weight of 157.19 g/mol. This compound belongs to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of methylthioformamide with formic acid and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired triazine compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are often used to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the triazine ring.

  • Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using strong nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones are common oxidation products.

  • Reduction Products: Reduced triazines or other nitrogen-containing compounds can be formed.

  • Substitution Products: Substituted triazines with various functional groups can be synthesized.

Scientific Research Applications

6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its triazine core structure.

Mechanism of Action

6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one is similar to other triazine derivatives, such as atrazine and simazine, which are also used as herbicides. its unique methylsulfanyl group imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the methylsulfanyl group can influence the compound's reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • Atrazine: A widely used herbicide with a similar triazine core structure.

  • Simazine: Another herbicide used for weed control in agriculture.

  • Metamitron: A triazine-based herbicide with low polarity and hydrophobic properties.

Properties

IUPAC Name

6-methyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJIPUHQPCXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301714
Record name 6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-32-1
Record name 1566-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4, 5.80 g, 40.6 mmol) in absolute ethanol (250 mL) was added NaOH (1.96 g, 49.1 mmol) followed by MeI (11.5 g, 81.2 mmol). The mixture was heated at 40° C. for 15 h. Most of the solvent was evaporated under reduced pressure. Water was added to the residue. The precipitated white solid was collected by filtration and washed with ethanol to give 5 (3.06 g). The aqueous phase was extracted with CH2Cl2 (80 mL×4). The combined extracts were dried over Na2SO4 and concentrated to give 3.34 g crude product. This was purified by column chromatography on silica gel, and eluted with 1:1 to 1:2 petroleum ether-ethyl acetate to provide 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (5). MS: m/z, 158 (100%, M+1).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Reactant of Route 3
Reactant of Route 3
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Reactant of Route 4
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Reactant of Route 5
Reactant of Route 5
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Reactant of Route 6
6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one
Customer
Q & A

Q1: The research paper describes the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide using 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one as a starting material. What is significant about the reaction pathway chosen?

A1: The research highlights two different synthetic pathways to obtain N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, both utilizing 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one as a key precursor []. This is significant because it showcases the versatility of this compound in forming the desired thiadiazolobenzamide structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.